molecular formula C24H20N6O4 B2386536 N-(3-acetylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide CAS No. 1207034-47-6

N-(3-acetylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2386536
CAS No.: 1207034-47-6
M. Wt: 456.462
InChI Key: OAAUVXGBJIBBTP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C24H20N6O4 and its molecular weight is 456.462. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Analgesic Properties

Research on capsaicinoid analogs, such as described in the study by Park et al. (1995), reveals insights into the crystal structure and potential analgesic properties of complex acetamides. These compounds' structures, including their vanilloid, amide, and dimethylphenyl groups, offer a basis for understanding their biological activity and interaction mechanisms (Park et al., 1995).

Herbicidal Activity and Synthesis

The study of chloroacetamides as selective herbicides, as mentioned by Weisshaar and Böger (1989), highlights the application of acetamide derivatives in agriculture. These compounds' ability to control annual grasses and broad-leaved weeds underlines the significance of synthetic acetamides in developing new agrochemicals (Weisshaar & Böger, 1989).

Catalytic Reactions and Cyclization

The platinum-catalyzed dehydroalkoxylation-cyclization reaction, as researched by Nakamura, Sato, and Terada (2009), demonstrates the chemical versatility of acetamide derivatives in synthesizing tetracyclic compounds. This method's efficiency in bond cleavage and cyclization processes offers a valuable approach for complex molecule synthesis (Nakamura, Sato, & Terada, 2009).

Green Synthesis and Dye Production

Zhang Qun-feng's (2008) research on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide emphasizes the importance of environmentally friendly methods in producing key intermediates for azo disperse dyes. The development of novel catalysts and the optimization of reaction conditions contribute to more sustainable chemical manufacturing processes (Zhang Qun-feng, 2008).

Antimicrobial Properties

The synthesis and evaluation of novel acetamide derivatives for their antimicrobial activities, as explored by Debnath and Ganguly (2015), illustrate the potential of acetamide compounds in medicinal chemistry. Identifying compounds with significant antibacterial and antifungal effects can lead to the development of new therapeutic agents (Debnath & Ganguly, 2015).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O4/c1-15(31)17-4-3-5-18(12-17)25-22(32)14-30-24(33)28-10-11-29-21(23(28)27-30)13-20(26-29)16-6-8-19(34-2)9-7-16/h3-13H,14H2,1-2H3,(H,25,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAUVXGBJIBBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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